molecular formula C17H26N2O B4971944 N-(1-isopropyl-4-piperidinyl)-3,4-dimethylbenzamide

N-(1-isopropyl-4-piperidinyl)-3,4-dimethylbenzamide

Cat. No. B4971944
M. Wt: 274.4 g/mol
InChI Key: UHXQRVLQBVYLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-3,4-dimethylbenzamide, commonly known as A-796260, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the kappa-opioid receptor, which is found in the central nervous system and is responsible for the analgesic and sedative effects of opioids. A-796260 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.

Mechanism of Action

A-796260 acts as a highly selective agonist of the kappa-opioid receptor, which is found in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects. A-796260 has been shown to have a higher affinity for the kappa-opioid receptor compared to other opioids, which may contribute to its lower risk of dependence and abuse.
Biochemical and Physiological Effects:
A-796260 has been shown to have potent analgesic effects in animal models, with a longer duration of action compared to other opioids. It has also been shown to have sedative effects, which may be beneficial in the treatment of anxiety and insomnia. A-796260 has been shown to have a lower risk of dependence and abuse compared to other opioids, which may be due to its highly selective binding to the kappa-opioid receptor.

Advantages and Limitations for Lab Experiments

A-796260 has several advantages for use in laboratory experiments. It has a high degree of selectivity for the kappa-opioid receptor, which allows for more precise studies of its effects on the central nervous system. A-796260 also has a longer duration of action compared to other opioids, which may allow for more prolonged studies. However, A-796260 has limitations in its use in laboratory experiments, as it is a synthetic compound that may have different effects in humans compared to animal models.

Future Directions

There are several future directions for research on A-796260. One potential area of study is its use in the treatment of depression and anxiety, as it has been shown to have anxiolytic effects in animal models. Another area of study is its potential use in the management of addiction to drugs such as cocaine and alcohol, as it has been shown to have a lower risk of dependence and abuse compared to other opioids. Further research is also needed to better understand the long-term effects of A-796260 on the central nervous system and its potential for therapeutic use in humans.

Synthesis Methods

The synthetic method for A-796260 involves several steps of chemical reactions, starting with the synthesis of 3,4-dimethylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpiperidine to form the intermediate product, which is further reacted with sodium borohydride to yield the final product, A-796260.

Scientific Research Applications

A-796260 has been studied extensively in preclinical and clinical settings for its therapeutic potential. It has been shown to have potent analgesic effects, with a lower risk of dependence and abuse compared to other opioids. A-796260 has also been studied for its potential use in the treatment of depression and anxiety, as well as in the management of addiction to drugs such as cocaine and alcohol.

properties

IUPAC Name

3,4-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19-9-7-16(8-10-19)18-17(20)15-6-5-13(3)14(4)11-15/h5-6,11-12,16H,7-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXQRVLQBVYLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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